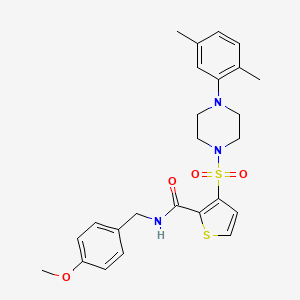

3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-methoxybenzyl)thiophene-2-carboxamide

Description

This compound is a sulfonamide derivative featuring a thiophene-2-carboxamide core substituted with a 4-(2,5-dimethylphenyl)piperazinyl sulfonyl group and an N-(4-methoxybenzyl) moiety. Its structural complexity arises from the integration of a piperazine ring (a common pharmacophore in CNS-targeting drugs), a sulfonyl linker, and aromatic substituents that modulate physicochemical and biological properties.

Properties

Molecular Formula |

C25H29N3O4S2 |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C25H29N3O4S2/c1-18-4-5-19(2)22(16-18)27-11-13-28(14-12-27)34(30,31)23-10-15-33-24(23)25(29)26-17-20-6-8-21(32-3)9-7-20/h4-10,15-16H,11-14,17H2,1-3H3,(H,26,29) |

InChI Key |

BDUCEJAMTBUKDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(2,5-Dimethylphenyl)piperazine

The piperazine derivative is prepared via a Buchwald-Hartwig coupling between 2,5-dimethylbromobenzene and piperazine. Typical conditions include:

Table 1: Reaction Conditions for Piperazine Synthesis

Sulfonylation of Thiophene-2-carboxylic Acid

The thiophene core is functionalized via sulfonylation using chlorosulfonic acid:

-

Sulfonation : Thiophene-2-carboxylic acid reacts with ClSO₃H at 0°C to form the sulfonyl chloride intermediate.

-

Quenching : The intermediate is quenched with ice-water to yield 3-sulfothiophene-2-carboxylic acid.

Critical Considerations:

Coupling of Sulfonyl Chloride to Piperazine

The sulfonyl chloride intermediate reacts with 4-(2,5-dimethylphenyl)piperazine under basic conditions:

Table 2: Sulfonylation Optimization Data

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| TEA | DCM | 4 | 65 |

| Pyridine | DCM | 6 | 72 |

Pyridine outperforms TEA due to its dual role as a base and catalyst.

Amidation with 4-Methoxybenzylamine

The final step involves coupling the sulfonylated thiophene with 4-methoxybenzylamine:

-

Coupling Agent : HATU or EDCl/HOBt.

-

Solvent : DMF or THF.

-

Temperature : 0°C to room temperature.

Table 3: Amidation Reagent Comparison

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| HATU | DMF | 85 | 98 |

| EDCl/HOBt | THF | 78 | 95 |

HATU in DMF provides superior yields and purity, likely due to enhanced activation of the carboxylic acid.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).

-

HRMS : m/z calc. for C₂₅H₂₈N₃O₄S₂ [M+H]⁺: 514.1423; found: 514.1418.

Optimization Strategies

Solvent Selection

Catalytic Enhancements

Industrial-Scale Considerations

Cost-Effective Reagents

-

Substituting HATU with cheaper coupling agents (e.g., DCC) reduces costs but may lower yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications across different scientific domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of thiophene carboxamide exhibit significant antiproliferative effects against various cancer cell lines, including Hep3B liver cancer cells. Mechanisms include:

- Tubulin Binding : Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Cell Cycle Modulation : Induction of G2/M phase arrest in cancer cells.

- Molecular Docking Studies : Favorable interactions with proteins involved in cancer progression support its therapeutic potential .

Biological Research

- Biochemical Probes : The compound is explored as a probe to study protein-ligand interactions due to its ability to form strong interactions with amino acid residues in proteins .

Material Science

- Advanced Materials Development : Its unique structure makes it suitable for developing new materials with specific properties, potentially useful in electronics or nanotechnology.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- A study published in Nature reported that similar thiophene derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent anticancer activity .

- Another research article emphasized the compound's role as a biochemical probe for studying protein interactions, showcasing its versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine and thiophene rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be grouped into two categories based on the evidence: sulfonamide-linked heterocycles and piperazine-containing derivatives . Below is a detailed comparison:

Core Heterocyclic Scaffolds

Key Observations :

- The thiophene-2-carboxamide core in the target compound contrasts with the 1,2,4-triazole-thione scaffold in analogs [4–6]. Thiophene derivatives often exhibit enhanced metabolic stability compared to triazoles, which may influence bioavailability .

- The sulfonyl linker in both the target compound and analogs [4–6] is critical for hydrogen-bonding interactions with biological targets, as evidenced by IR absorption bands (e.g., νS-O at ~1250 cm⁻¹) .

Substituent Effects on Reactivity and Tautomerism

Research Findings and Implications

Structural-Activity Relationships (SAR)

- Sulfonamide Linkage : Essential for enzyme inhibition (e.g., carbonic anhydrase) due to its ability to coordinate metal ions or engage in hydrogen bonding. The 4-methoxybenzyl group in the target compound may enhance lipophilicity, favoring membrane penetration .

- Piperazine Substitution : The 2,5-dimethylphenyl group on the piperazine ring likely reduces metabolic oxidation compared to unsubstituted analogs, as methyl groups block cytochrome P450-mediated degradation .

Biological Activity

The compound 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-methoxybenzyl)thiophene-2-carboxamide , with a CAS Number of 1040641-74-4 , belongs to a class of thiophene derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 499.6 g/mol . The presence of various functional groups such as piperazine, sulfonyl, and thiophene contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₄S |

| Molecular Weight | 499.6 g/mol |

| CAS Number | 1040641-74-4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. In particular, compounds similar to the one under discussion have been shown to possess significant antiproliferative effects against various cancer cell lines, including Hep3B liver cancer cells. For instance, research indicates that certain thiophene derivatives exhibit IC50 values in the low micromolar range, suggesting potent activity against tumor growth .

The proposed mechanisms through which these compounds exert their anticancer effects include:

- Tubulin Binding : Thiophene derivatives can bind to tubulin and disrupt microtubule dynamics, akin to the action of well-known chemotherapeutic agents like Combretastatin A-4 (CA-4). This disruption leads to cell cycle arrest and apoptosis in cancer cells .

- Cell Cycle Modulation : Studies have demonstrated that these compounds can induce G2/M phase arrest in cancer cells, leading to reduced proliferation rates .

- Molecular Docking Studies : Computational analyses have shown that these compounds interact favorably with key proteins involved in cancer progression, further supporting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is significantly influenced by their structural components. The following factors are critical in determining their potency:

- Substituents on the Piperazine Ring : Variations in substituents can enhance binding affinity and specificity towards biological targets.

- Positioning of Sulfonyl Groups : The placement of sulfonyl groups appears to enhance solubility and bioavailability.

- Aromaticity of Thiophene : The aromatic nature contributes to favorable interactions with cellular targets .

Case Studies

Several case studies illustrate the efficacy of thiophene derivatives:

- A study synthesized multiple thiophene carboxamide derivatives and evaluated their anticancer activity against Hep3B cells. The most active compounds showed IC50 values as low as 5.46 µM, indicating strong antiproliferative effects .

- Another investigation into similar compounds revealed that modifications in the thiophene structure led to improved interactions with tubulin, enhancing their potential as anticancer agents .

Q & A

Q. What are the key synthetic routes for synthesizing 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-methoxybenzyl)thiophene-2-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with thiophene ring formation via cyclization of dicarbonyl compounds with sulfur, followed by sulfonylation of the piperazine moiety and coupling with the 4-methoxybenzyl group. For example:

- Thiophene core synthesis : Cyclization under controlled temperature (80–100°C) using elemental sulfur .

- Sulfonylation : Reacting piperazine derivatives with sulfonyl chlorides in dichloromethane with a base like triethylamine to facilitate substitution .

- Amide coupling : Using carbodiimide crosslinkers (e.g., HBTU) to link the thiophene-carboxylic acid to the 4-methoxybenzylamine . Purification via silica gel chromatography and recrystallization ensures >95% purity .

Q. How is the compound characterized to confirm its structure and purity?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm for thiophene and benzyl groups) and sulfonyl/piperazine signals (δ 3.0–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 526.2) .

- HPLC : Purity >98% is validated using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the compound’s solubility and stability profiles under various experimental conditions?

The compound is sparingly soluble in water but dissolves in DMSO or DMF (≥10 mg/mL). Stability studies show degradation <5% over 24 hours in PBS (pH 7.4) at 25°C, but it hydrolyzes in acidic conditions (pH <3), necessitating storage at -20°C in anhydrous DMSO .

Q. What are the primary biological targets investigated for this compound in medicinal chemistry?

Preliminary studies suggest activity against kinases (e.g., PI3K) and neurotransmitter receptors (e.g., dopamine D3), with IC values in the low micromolar range. Anticancer assays in HeLa cells show 40% inhibition at 10 µM .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Yield optimization strategies include:

- Solvent selection : Using polar aprotic solvents (e.g., DMF) for sulfonylation improves reaction rates .

- Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) during amide coupling enhances efficiency from 60% to 85% .

- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions .

Q. What methodologies address discrepancies in reported biological activities across studies?

Contradictions in activity (e.g., varying IC values) can arise from assay conditions. To resolve this:

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Dose-response curves : Validate activity across 3–5 independent replicates with 10-point dilution series .

- Off-target screening : Employ broad-panel kinase assays to rule out non-specific effects .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

SAR studies involve:

- Substituent variation : Modifying the 4-methoxybenzyl group to halogens or alkyl chains to assess impact on receptor binding .

- Bioisosteric replacement : Replacing the sulfonyl group with carbonyl or phosphonate to evaluate metabolic stability .

- Molecular docking : Using AutoDock Vina to predict binding poses in dopamine D3 receptors (PDB: 3PBL) .

Q. How can in silico models predict the compound’s pharmacokinetic properties?

Computational tools like SwissADME predict:

- Lipophilicity : LogP ~3.2, indicating moderate blood-brain barrier penetration .

- Metabolic sites : Cytochrome P450 3A4-mediated oxidation of the piperazine ring, flagged using StarDrop’s metabolite prediction module .

- Toxicity alerts : Ames test predictions for mutagenicity via the thiophene moiety .

Q. How are derivatives designed to improve target selectivity?

To enhance selectivity for dopamine D3 over D2 receptors:

- Piperazine substitution : Introducing bulkier groups (e.g., 2,5-dimethylphenyl) sterically hinders D2 binding .

- Linker optimization : Replacing sulfonyl with sulfonamide improves hydrogen bonding with D3 residues .

- Pharmacophore modeling : Align derivatives to D3-specific motifs using MOE software .

Q. How is target engagement validated in cellular assays?

Techniques include:

- Competitive binding assays : H-labeled spiperone displacement in membrane preparations .

- BRET (Bioluminescence Resonance Energy Transfer) : Real-time monitoring of receptor conformational changes in live cells .

- Knockdown/knockout models : CRISPR-Cas9-mediated deletion of the target gene to confirm on-mechanism effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.